Didesmethyl Chlorpheniramine Maleate Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

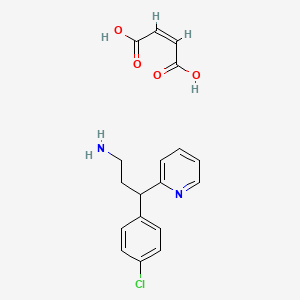

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2.C4H4O4/c15-12-6-4-11(5-7-12)13(8-9-16)14-3-1-2-10-17-14;5-3(6)1-2-4(7)8/h1-7,10,13H,8-9,16H2;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXHRHVXXRKUMZ-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23052-94-0 | |

| Record name | 2-Pyridinepropanamine, γ-(4-chlorophenyl)-, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23052-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical Properties of Didesmethyl Chlorpheniramine Maleate Salt

Abstract

This compound is a primary metabolite of the first-generation antihistamine, Chlorpheniramine.[1] This document provides a comprehensive overview of its chemical and physical properties, synthesis, and purification methods. It also delves into its pharmacological context as a metabolite, including its formation and potential receptor interactions. Detailed experimental protocols and visual diagrams of key pathways and workflows are provided to support further research and development.

Chemical and Physical Properties

This compound is the product of the N-demethylation of Chlorpheniramine.[2] Its fundamental properties are summarized below.

Chemical Identifiers

| Property | Value | Source |

| IUPAC Name | (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine | [3] |

| CAS Number | 23052-94-0 | [1][2][3] |

| Molecular Formula | C₁₈H₁₉ClN₂O₄ | [1][3] |

| Molecular Weight | 362.81 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC=NC(=C1)C(CCN)C2=CC=C(C=C2)Cl.C(=C\C(=O)O)\C(=O)O | [3] |

| InChI Key | OVXHRHVXXRKUMZ-BTJKTKAUSA-N | [3] |

| Synonyms | Chlorpheniramine Impurity 11 Maleate Salt, 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-, (2Z)-2-butenedioate (1:1) | [3] |

Physical Properties

Synthesis and Purification

The generation of Didesmethyl Chlorpheniramine can be approached through two primary routes: as a metabolic product of Chlorpheniramine or via direct chemical synthesis.

Synthesis Methodologies

Two main strategies exist for the synthesis of Didesmethyl Chlorpheniramine:

-

Demethylation of Chlorpheniramine : This involves the removal of the two methyl groups from the tertiary amine of Chlorpheniramine. Classical methods for N-dealkylation, such as the von Braun degradation or the use of chloroformate reagents, are effective for this transformation.[2]

-

Direct Synthesis of the Primary Amine Core : An alternative approach is the direct synthesis of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine.[2] This method avoids potentially harsh dealkylation steps. A plausible pathway begins with the reaction between p-chlorobenzyl cyanide and a 2-halopyridine (e.g., 2-bromopyridine) in the presence of a strong base like sodium amide.[2]

The following diagram illustrates these synthetic approaches.

Caption: Synthetic pathways to Didesmethyl Chlorpheniramine.

Purification

After synthesis, the maleate salt is formed. Purification of the final product is typically achieved through recrystallization from a suitable solvent system.[2] The choice of solvent is critical to maximize the yield of the pure crystalline form while leaving impurities dissolved.[2] For high-purity reference standards, column chromatography may also be employed. A patent for a related Chlorpheniramine impurity suggests using a silica gel column with a dichloromethane:methanol (50:1) eluent system.[4]

Pharmacology and Metabolism

Metabolic Pathway

Didesmethyl Chlorpheniramine is a major metabolite of Chlorpheniramine. The N-demethylation process is primarily catalyzed by cytochrome P450 isoenzymes.[2] In humans, CYP2D6 is the key enzyme responsible for this metabolic conversion.[2] The biotransformation is stereoselective, meaning the (S)-(+)- and (R)-(-)-enantiomers of Chlorpheniramine are metabolized at different rates.[2]

The metabolic cascade is visualized in the following diagram.

Caption: Metabolic conversion of Chlorpheniramine.

Receptor Binding and Pharmacological Activity

Comprehensive in vitro receptor binding affinity and selectivity profiles for this compound are not extensively detailed in publicly available literature.[2] Its parent compound, Chlorpheniramine, is a known H1-receptor antagonist and also exhibits affinity for muscarinic acetylcholine receptors and can inhibit serotonin reuptake, leading to side effects like sedation and anticholinergic symptoms.[2] To fully characterize the pharmacological profile of the didesmethyl metabolite, its binding affinities at these and other receptors would need to be experimentally determined.

Experimental Protocols

Protocol: Synthesis and Purification of this compound

This is a generalized protocol based on established chemical principles for similar compounds.

-

Synthesis (Direct Core Synthesis)

-

In a reaction vessel under an inert atmosphere, dissolve p-chlorobenzyl cyanide and 2-bromopyridine in a suitable anhydrous solvent (e.g., toluene).

-

Slowly add a strong base, such as sodium amide, while maintaining a controlled temperature.

-

Allow the reaction to proceed until completion, monitored by a technique like Thin Layer Chromatography (TLC).

-

Quench the reaction carefully with an appropriate reagent.

-

Perform an aqueous workup to extract the intermediate product.

-

The resulting intermediate will require further chemical modifications (e.g., reduction of the nitrile group) to form the primary amine core, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine.

-

-

Salt Formation

-

Dissolve the purified primary amine base in a suitable solvent (e.g., ethanol).

-

Add a stoichiometric equivalent of maleic acid dissolved in the same solvent.

-

Stir the mixture to allow for the formation of the maleate salt precipitate.

-

-

Purification (Recrystallization)

-

Collect the crude salt by filtration.

-

Dissolve the salt in a minimal amount of a hot solvent or solvent mixture.

-

Allow the solution to cool slowly to induce crystallization.

-

Filter the purified crystals and wash with a small amount of cold solvent.

-

Dry the final product under a vacuum.

-

Protocol: Metabolite Identification and Profiling

This workflow outlines the general steps for identifying and quantifying metabolites like Didesmethyl Chlorpheniramine in biological samples.

The workflow is illustrated below.

Caption: Workflow for metabolite identification.

-

Sample Collection : Obtain biological matrices (e.g., plasma, urine) from subjects administered the parent drug.

-

Sample Preparation : Extract the analytes from the biological matrix using methods like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.

-

Analytical Separation : Employ High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) to separate the metabolite from the parent drug and other endogenous compounds.

-

Detection and Identification : Use a mass spectrometer (MS), often a tandem MS (MS/MS), to detect and identify the metabolite based on its mass-to-charge ratio (m/z) and fragmentation pattern.

-

Quantification : Quantify the amount of the metabolite in the sample by comparing its response to that of a known concentration of a purified analytical standard of this compound.

Conclusion

This compound is a key metabolite in the biotransformation of Chlorpheniramine. Understanding its chemical properties, synthesis, and pharmacological profile is crucial for a complete characterization of the parent drug's activity and for drug safety and impurity profiling. The protocols and data presented in this guide serve as a foundational resource for researchers in pharmacology and drug development.

References

An In-depth Technical Guide to Didesmethyl Chlorpheniramine Maleate Salt (CAS: 23052-94-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Didesmethyl Chlorpheniramine Maleate Salt, with the Chemical Abstracts Service (CAS) number 23052-94-0, is primarily known as a metabolite of the first-generation antihistamine, Chlorpheniramine.[1][2] This document serves as a comprehensive technical guide, consolidating available information on its chemical properties, synthesis, metabolic pathway, and analytical methodologies. As a key metabolite, understanding the characteristics of Didesmethyl Chlorpheniramine is crucial for a complete pharmacokinetic and pharmacodynamic profile of the parent drug, Chlorpheniramine. It is also classified as a related compound or impurity in the manufacturing of Chlorpheniramine, making its characterization essential for quality control in pharmaceutical production. This compound is intended for research use only and is not for human or veterinary use.[3]

Chemical and Physical Properties

Limited experimental data is available for the physicochemical properties of this compound. The following table summarizes the available computed data and general descriptions.

| Property | Value | Source |

| CAS Number | 23052-94-0 | [4][5] |

| Molecular Formula | C₁₈H₁₉ClN₂O₄ | [1][4] |

| Molecular Weight | 362.81 g/mol | [1][4] |

| IUPAC Name | (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine | [4] |

| Synonyms | 2-Pyridinepropanamine, γ-(4-chlorophenyl)-, (2Z)-2-butenedioate (1:1), Chlorpheniramine Impurity 11 Maleate Salt | [4] |

| Physical Description | Solid (predicted) | |

| Melting Point | Not experimentally determined | |

| Boiling Point | Not experimentally determined | |

| Solubility | Not experimentally determined | |

| pKa | Not experimentally determined |

Synthesis

Proposed Synthetic Pathway

A potential synthesis could be a multi-step process, as outlined below. This proposed pathway is based on known organic chemistry reactions and synthetic strategies for analogous compounds.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Conceptual)

Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile

-

React p-chlorobenzyl cyanide with a 2-halopyridine (e.g., 2-bromopyridine) in the presence of a strong base like sodium amide in an appropriate aprotic solvent.

-

The reaction mixture would likely require heating under reflux.

-

Work-up would involve quenching the reaction, extraction with an organic solvent, and purification by chromatography or recrystallization.

Step 2: Alkylation

-

The resulting nitrile intermediate is then alkylated using a protected aminoethyl halide (e.g., N-(2-bromoethyl)phthalimide) in the presence of a base.

Step 3: Reduction and Deprotection

-

The nitrile group is reduced to a primary amine, and the protecting group on the ethylamine moiety is removed. A strong reducing agent like lithium aluminum hydride could potentially achieve both transformations in a single step.

Step 4: Salt Formation

-

The purified free base of didesmethyl chlorpheniramine is dissolved in a suitable solvent (e.g., ethanol or isopropanol).

-

A solution of maleic acid in the same solvent is added, likely in a 1:1 molar ratio.

-

The this compound would then precipitate out of the solution and could be collected by filtration and dried.

Metabolism and Signaling Pathways

Didesmethyl Chlorpheniramine is the final product of the sequential N-demethylation of Chlorpheniramine. This metabolic process primarily occurs in the liver and is catalyzed by the cytochrome P450 (CYP) enzyme system, with a significant contribution from the CYP2D6 isoenzyme.[3][6]

The biotransformation occurs in two steps:

-

Chlorpheniramine is first metabolized to Monodesmethyl Chlorpheniramine.

-

This intermediate is then further demethylated to yield Didesmethyl Chlorpheniramine.[3]

These demethylated metabolites are generally more polar than the parent drug, which facilitates their excretion from the body.[3]

Caption: N-demethylation of Chlorpheniramine to Didesmethyl Chlorpheniramine.

The pharmacological activity of Didesmethyl Chlorpheniramine has not been extensively studied. However, it is generally presumed that its activity at the histamine H1 receptor is significantly lower than that of the parent compound, Chlorpheniramine. This is because the dimethylamino group of Chlorpheniramine is thought to be important for its antagonist activity.

Analytical Methodologies

While specific, validated analytical methods for the routine quantification of Didesmethyl Chlorpheniramine Maleate are not widely published, methods for the parent drug, Chlorpheniramine, can be adapted. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most suitable techniques for the determination of Chlorpheniramine and its metabolites in biological matrices.

Proposed Analytical Workflow

The following workflow outlines a general procedure for the analysis of Didesmethyl Chlorpheniramine in a biological matrix such as plasma.

Caption: General analytical workflow for the determination of Didesmethyl Chlorpheniramine.

Experimental Protocol (Conceptual)

Sample Preparation (Liquid-Liquid Extraction - LLE):

-

To a plasma sample, add an internal standard.

-

Alkalinize the sample with a suitable buffer.

-

Extract the analyte with an organic solvent (e.g., a mixture of diethyl ether and dichloromethane).

-

Centrifuge to separate the layers.

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

Chromatographic Conditions (Based on Chlorpheniramine methods):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.2-1.0 mL/min.

-

Detection:

-

UV: Detection wavelength would need to be optimized, but a wavelength around 220-260 nm is a likely starting point.

-

MS/MS: Electrospray ionization (ESI) in positive ion mode would be appropriate. Specific precursor and product ion transitions would need to be determined for Didesmethyl Chlorpheniramine.

-

Quantification:

-

A calibration curve would be constructed using known concentrations of this compound.

-

The concentration in unknown samples would be determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Conclusion

This compound is a key metabolite in the biotransformation of Chlorpheniramine. While it is commercially available for research purposes, a significant gap exists in the publicly available experimental data regarding its specific physicochemical properties and pharmacological activity. The information provided in this guide, based on the known chemistry and pharmacology of the parent compound, offers a foundational understanding for researchers. Further experimental work is necessary to fully characterize this metabolite, which will, in turn, provide a more complete picture of the clinical pharmacology of Chlorpheniramine.

References

- 1. researchgate.net [researchgate.net]

- 2. repository.arizona.edu [repository.arizona.edu]

- 3. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H19ClN2O4 | CID 13646739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 23052-94-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Didesmethyl Chlorpheniramine Maleate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Didesmethyl Chlorpheniramine Maleate Salt, a primary metabolite of the first-generation antihistamine, chlorpheniramine. This document details its physicochemical properties, synthesis, metabolic pathways, and analytical methodologies, and explores its pharmacological activity.

Core Physicochemical Data

This compound is the final product of the sequential N-demethylation of chlorpheniramine. The following table summarizes its key quantitative data.

| Property | Value |

| Molecular Weight | 362.8 g/mol |

| Molecular Formula | C₁₈H₁₉ClN₂O₄ |

| CAS Number | 23052-94-0 |

| IUPAC Name | (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine |

Synthesis and Preparation

The synthesis of Didesmethyl Chlorpheniramine primarily involves the demethylation of the parent compound, chlorpheniramine, or a multi-step process starting from precursor molecules.

Experimental Protocol: Demethylation via von Braun Degradation

A common method for the N-dealkylation of tertiary amines like chlorpheniramine is the von Braun degradation. This reaction utilizes cyanogen bromide to cleave the amine, yielding an organocyanamide.

Reaction Mechanism:

-

Nucleophilic Attack: The tertiary amine of chlorpheniramine acts as a nucleophile, attacking the cyanogen bromide and displacing the bromide ion to form a quaternary ammonium salt.

-

Second Nucleophilic Substitution: The displaced bromide ion then acts as a nucleophile, attacking one of the methyl groups on the nitrogen, leading to the formation of bromomethane and the corresponding N,N-dimethylcyanamide derivative of the desired compound. This process is repeated to remove the second methyl group.

Alternative Synthetic Route

An alternative approach involves the direct synthesis of the primary amine core, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine. A plausible pathway begins with the reaction between p-chlorobenzyl cyanide and 2-halopyridine in the presence of a strong base, such as sodium amide, to form the carbon-carbon bond between the phenyl and pyridyl moieties. Subsequent reduction of the nitrile and manipulation of the side chain would lead to the desired primary amine.

Metabolic Pathway and Pharmacokinetics

Didesmethyl Chlorpheniramine is a product of the hepatic metabolism of chlorpheniramine. This biotransformation is a crucial factor in the drug's duration of action and clearance.

The elimination of chlorpheniramine is primarily through N-demethylation in the liver. This process is catalyzed by the cytochrome P450 (CYP) enzyme system, with a significant role attributed to the CYP2D6 isoenzyme. The metabolism occurs in two steps:

-

Chlorpheniramine is first metabolized to Monodesmethyl Chlorpheniramine.

-

This intermediate is then further demethylated to form Didesmethyl Chlorpheniramine[1].

These demethylated metabolites are more polar than the parent drug, which facilitates their excretion from the body. The formation of these metabolites can be influenced by genetic polymorphisms in CYP2D6, leading to interindividual variability in patient response to chlorpheniramine.

Pharmacological Activity and Signaling Pathways

While the pharmacological activity of Didesmethyl Chlorpheniramine has not been as extensively studied as the parent compound, it is understood to contribute to the overall therapeutic and side-effect profile of chlorpheniramine.

Histamine H1 Receptor Antagonism

As a metabolite of a potent H1 antihistamine, Didesmethyl Chlorpheniramine is presumed to retain activity as an inverse agonist at the histamine H1 receptor. The binding of H1 receptor antagonists blocks the action of histamine, mitigating allergic responses such as smooth muscle contraction, increased capillary permeability, and neurotransmission in the central nervous system. The sustained H1-receptor occupancy observed after chlorpheniramine administration suggests that its active metabolites, including Didesmethyl Chlorpheniramine, contribute to its long duration of action[2].

Serotonergic Activity

There is evidence to suggest that chlorpheniramine and its metabolites exhibit affinity for the serotonin transporter and can inhibit serotonin re-uptake[3]. This action is separate from its antihistaminic properties and may contribute to some of its central nervous system effects. The affinity of chlorpheniramine for the human serotonin transporter has been shown to be comparable to that of some antidepressant medications[3]. Further research is needed to fully characterize the serotonergic activity of Didesmethyl Chlorpheniramine specifically.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantitative analysis of chlorpheniramine and its metabolites in biological matrices and pharmaceutical formulations.

Experimental Protocol: HPLC Analysis

Objective: To separate and quantify chlorpheniramine, monodesmethylchlorpheniramine, and didesmethylchlorpheniramine in a plasma sample.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or mass spectrometric detector.

-

Column: A C18 reversed-phase column is commonly used. For enantioselective separation, a chiral stationary phase such as β-cyclodextrin can be employed.

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol). The pH is typically adjusted to the acidic range.

-

Gradient: A gradient elution is often used to achieve optimal separation of the parent drug and its metabolites.

-

Flow Rate: A typical flow rate is around 1.0 mL/minute.

-

Detection: UV detection is commonly set at a wavelength of approximately 225 nm. Mass spectrometry provides higher sensitivity and specificity.

-

Sample Preparation: Protein precipitation is a common method for extracting the analytes from plasma samples. This is typically followed by centrifugation and filtration of the supernatant before injection.

Conclusion

This compound is a key metabolite in the disposition of chlorpheniramine. A thorough understanding of its physicochemical properties, synthesis, and pharmacological activity is essential for a complete comprehension of the clinical pharmacology of its parent drug. Further research into the specific receptor binding affinities and functional activities of this metabolite will provide a more detailed picture of its contribution to the therapeutic effects and potential side effects of chlorpheniramine. The analytical methods outlined in this guide provide a foundation for the accurate quantification of this compound in research and clinical settings.

References

Structure Elucidation of Didesmethyl Chlorpheniramine Maleate Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of Didesmethyl Chlorpheniramine Maleate Salt, a primary metabolite of the first-generation antihistamine, chlorpheniramine. This document outlines the key chemical properties, metabolic pathway, and a plausible synthetic route for this compound. Due to the limited availability of public domain experimental data, this guide combines established information with predicted spectroscopic and physical properties to serve as a valuable resource for researchers. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams.

Introduction

Didesmethyl Chlorpheniramine is the final demethylated metabolite of Chlorpheniramine, an antihistamine widely used for the relief of allergy symptoms. The metabolic process, primarily mediated by cytochrome P450 enzymes, involves the sequential removal of the two methyl groups from the tertiary amine of chlorpheniramine. As a significant metabolite, understanding the structure and properties of Didesmethyl Chlorpheniramine is crucial for comprehensive pharmacokinetic and pharmacodynamic studies of the parent drug. This guide details the necessary steps and data for its structural confirmation.

Chemical and Physical Properties

This compound is the maleate salt form of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine. The salt formation enhances the stability and solubility of the primary amine.

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₉ClN₂O₄ | [1][2] |

| Molecular Weight | 362.81 g/mol | [2] |

| CAS Number | 23052-94-0 | [1][2] |

| IUPAC Name | (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine | [1] |

| Physical Form | Predicted: White to off-white solid | N/A |

| Melting Point | Not publicly available. For comparison, Desmethyl Chlorpheniramine Maleate Salt has a melting point of 121-123 °C. | N/A |

| Solubility | Predicted: Soluble in water and methanol. | N/A |

Metabolic Pathway of Chlorpheniramine

Chlorpheniramine undergoes hepatic metabolism, primarily through N-demethylation catalyzed by cytochrome P450 enzymes, with CYP2D6 being a key contributor. This process is stereoselective. The metabolism proceeds in two steps, first forming Monodesmethyl Chlorpheniramine and subsequently Didesmethyl Chlorpheniramine.

Synthesis and Isolation

A practical approach to obtaining Didesmethyl Chlorpheniramine is through the direct synthesis of its primary amine core, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine, followed by salt formation with maleic acid. This method circumvents the need for N-dealkylation of chlorpheniramine.

Experimental Protocol: Synthesis of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine

Step 1: Synthesis of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propanenitrile

-

To a solution of 4-chlorophenylacetonitrile and 2-vinylpyridine in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium amide or lithium diisopropylamide (LDA) at low temperature (-78 °C).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography.

Step 2: Reduction of the Nitrile to the Primary Amine

-

Dissolve the purified 3-(4-chlorophenyl)-3-(pyridin-2-yl)propanenitrile in a suitable solvent (e.g., diethyl ether, THF).

-

Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or Raney nickel with hydrogen gas, portion-wise at 0 °C.

-

Reflux the reaction mixture until the reduction is complete (monitored by TLC or IR spectroscopy for the disappearance of the nitrile peak).

-

Carefully quench the reaction with water and a sodium hydroxide solution.

-

Filter the resulting mixture and extract the filtrate with an organic solvent.

-

Dry the organic layer and concentrate under reduced pressure to obtain the crude primary amine.

Step 3: Formation of the Maleate Salt

-

Dissolve the crude 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine in a suitable solvent (e.g., ethanol, isopropanol).

-

Add a solution of maleic acid in the same solvent dropwise with stirring.

-

The maleate salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum.

Structure Elucidation

The definitive structure of this compound is determined through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

| Technique | Expected Observations |

| Electrospray Ionization (ESI-MS) | - [M+H]⁺: Expected at m/z 247.10 (for the free base).- [M-H]⁻ of Maleic Acid: Expected at m/z 115.01. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass, confirming the elemental composition. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pattern would show characteristic losses of the aminoethyl side chain and fragments corresponding to the chlorophenyl and pyridinyl moieties. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | N-H stretching of the primary amine (NH₂) |

| 3100-3000 | Aromatic C-H stretching |

| 2950-2850 | Aliphatic C-H stretching |

| ~1700 | C=O stretching of the carboxylic acid in maleate |

| ~1600 | C=C stretching of the aromatic rings and maleate |

| ~1640 | N-H bending of the primary amine |

| ~830 | C-H out-of-plane bending for the para-substituted chlorophenyl ring |

| ~750 | C-H out-of-plane bending for the 2-substituted pyridine ring |

| ~1100 | C-Cl stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary depending on the solvent and other experimental conditions.

¹H NMR:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.5 | d | 1H | Pyridine H-6 |

| ~7.6 | t | 1H | Pyridine H-4 |

| ~7.3 | d | 2H | Chlorophenyl H-2, H-6 |

| ~7.2 | d | 2H | Chlorophenyl H-3, H-5 |

| ~7.1 | d | 1H | Pyridine H-3 |

| ~7.0 | t | 1H | Pyridine H-5 |

| ~6.2 | s | 2H | Maleate C-H |

| ~4.2 | t | 1H | Methine C-H |

| ~2.9 | t | 2H | -CH₂-NH₂ |

| ~2.3 | q | 2H | -CH₂-CH₂-NH₂ |

| ~2.0 (broad) | s | 2H | -NH₂ |

¹³C NMR:

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~168 | Maleate C=O |

| ~160 | Pyridine C-2 |

| ~149 | Pyridine C-6 |

| ~142 | Chlorophenyl C-1' |

| ~136 | Pyridine C-4 |

| ~132 | Chlorophenyl C-4' |

| ~130 | Maleate C-H |

| ~129 | Chlorophenyl C-2', C-6' |

| ~128 | Chlorophenyl C-3', C-5' |

| ~123 | Pyridine C-3 |

| ~122 | Pyridine C-5 |

| ~50 | Methine C |

| ~40 | -CH₂-NH₂ |

| ~35 | -CH₂-CH₂-NH₂ |

Conclusion

The structure of this compound can be unequivocally confirmed through a combination of modern analytical techniques. While publicly available experimental data is scarce, the predicted spectroscopic data, in conjunction with the known metabolic pathway and plausible synthetic routes, provides a solid framework for its identification and characterization. This guide serves as a foundational resource for researchers working with chlorpheniramine and its metabolites, facilitating further studies into its pharmacological and toxicological profile.

References

An In-Depth Technical Guide to the Synthesis of Didesmethyl Chlorpheniramine Maleate Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Didesmethyl Chlorpheniramine Maleate Salt, a primary metabolite of the first-generation antihistamine, Chlorpheniramine. The synthesis involves a multi-step process, commencing with the formation of a key nitrile intermediate, followed by its reduction to the primary amine, and concluding with the formation of the maleate salt. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound can be logically divided into three core stages:

-

Formation of the Nitrile Intermediate: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

-

Reduction of the Nitrile: Conversion of the nitrile intermediate to the primary amine, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine (Didesmethyl Chlorpheniramine).

-

Salt Formation: Reaction of the primary amine with maleic acid to yield this compound.

The overall synthetic scheme is depicted below:

Experimental Protocols

Step 1: Synthesis of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile

This initial step involves a nucleophilic substitution reaction to form the carbon-carbon bond between the chlorophenyl and pyridyl moieties.[1]

Reaction:

p-chlorophenylacetonitrile + 2-halopyridine --(Strong Base)--> 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |

| p-chlorophenylacetonitrile | 151.59 | 22.7 | 0.15 | 1.5 |

| 2-bromopyridine | 157.99 | 15.8 | 0.1 | 1.0 |

| 60% Sodium Hydride (NaH) | 24.00 | 7.2 | 0.18 | 1.8 |

| Tetrahydrofuran (THF) | - | 120 mL | - | - |

| n-hexane/ethyl acetate (7:1) | - | 126.4 g | - | - |

Procedure:

-

To a reaction vessel containing 100 mL of tetrahydrofuran (THF), add 7.2 g (0.18 mol) of 60% sodium hydride.

-

Cool the suspension to 2°C.

-

Slowly add a solution of 22.7 g (0.15 mol) of p-chlorophenylacetonitrile in 20 mL of THF, maintaining the temperature.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Increase the temperature to 40°C and then remove the heat source.

-

Slowly add 15.8 g (0.1 mol) of 2-bromopyridine. An exothermic reaction will occur.

-

After the addition, heat the mixture to reflux and maintain for approximately 10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction to room temperature and quench with water.

-

Extract the product with toluene.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by stirring and washing with 126.4 g of a 7:1 n-hexane/ethyl acetate mixture.

-

Filter the mixture to obtain the purified 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile.

Step 2: Reduction of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile

The nitrile group of the intermediate is reduced to a primary amine using a catalytic hydrogenation method. Raney Nickel is a common catalyst for this transformation.[2][3]

Reaction:

2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile --(Raney Ni, H₂)--> 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |

| 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile | 228.68 | 10.0 | 0.044 | 1.0 |

| Raney Nickel (slurry in water) | - | ~2.0 | - | - |

| Ethanol (or Methanol) | - | 100 mL | - | - |

| Hydrogen Gas (H₂) | 2.02 | - | - | Excess |

| Ammonia (optional, to suppress secondary amines) | 17.03 | - | - | - |

Procedure:

-

In a hydrogenation apparatus, dissolve 10.0 g (0.044 mol) of 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile in 100 mL of ethanol.

-

Carefully add approximately 2.0 g of a Raney Nickel slurry. Optionally, ammonia can be added to the reaction mixture to minimize the formation of secondary amine byproducts.

-

Seal the apparatus and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete within a few hours.

-

Once the reaction is complete, carefully filter the mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine.

Step 3: Formation of this compound

The final step involves the reaction of the synthesized primary amine with maleic acid to form the stable maleate salt.

Reaction:

3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine + Maleic Acid --> this compound

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (g) | Moles (mol) | Molar Ratio |

| 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine | 232.72 | 10.0 | 0.043 | 1.0 |

| Maleic Acid | 116.07 | 5.0 | 0.043 | 1.0 |

| Ethanol (or other suitable solvent) | - | As needed | - | - |

Procedure:

-

Dissolve 10.0 g (0.043 mol) of 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine in a minimal amount of a suitable solvent such as ethanol.

-

In a separate flask, dissolve 5.0 g (0.043 mol) of maleic acid in the same solvent.

-

Slowly add the maleic acid solution to the amine solution with continuous stirring at room temperature.

-

Stir the mixture for 1-2 hours to ensure complete salt formation.

-

The this compound will precipitate out of the solution. The crystallization can be enhanced by cooling the mixture.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any impurities.

-

Dry the purified crystals in a desiccator or under vacuum to obtain the final product.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1. Nitrile Intermediate Formation | p-chlorophenylacetonitrile, 2-bromopyridine | Sodium Hydride, THF | 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile | High |

| 2. Nitrile Reduction | 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile | Raney Nickel, Hydrogen Gas | 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine | Good to High |

| 3. Salt Formation | 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine | Maleic Acid, Ethanol | This compound | High |

Logical Workflow for Synthesis

The logical progression of the synthesis is straightforward, with the product of each step serving as the reactant for the subsequent step.

References

The Metabolic Journey of Chlorpheniramine: An In-depth Technical Guide to the Formation of Didesmethylchlorpheniramine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorpheniramine, a first-generation alkylamine antihistamine, has been a mainstay in the symptomatic relief of allergic conditions for decades. Its efficacy and safety profile are intrinsically linked to its metabolic fate within the body. This technical guide delves into the core metabolic pathway of chlorpheniramine, specifically focusing on its sequential N-demethylation to form the active metabolite monodesmethylchlorpheniramine and the subsequent formation of didesmethylchlorpheniramine. This document provides a comprehensive overview of the enzymatic processes, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Metabolic Pathway: A Two-Step Demethylation Cascade

The primary metabolic route for chlorpheniramine is hepatic N-demethylation, a two-step process mediated by the cytochrome P450 (CYP) superfamily of enzymes. This process involves the sequential removal of the two methyl groups from the tertiary amine of the chlorpheniramine molecule.

The first demethylation yields monodesmethylchlorpheniramine (also known as demethylchlorpheniramine), a metabolite that retains pharmacological activity. The second demethylation step results in the formation of didesmethylchlorpheniramine. In humans, the initial demethylation of chlorpheniramine is significantly influenced by the polymorphic enzyme CYP2D6[1]. Individuals with different CYP2D6 phenotypes (e.g., poor, extensive, or ultrarapid metabolizers) can exhibit considerable variability in chlorpheniramine clearance and clinical response.

While the first step of demethylation is well-characterized, the subsequent conversion of monodesmethylchlorpheniramine to didesmethylchlorpheniramine is less understood and appears to be species-dependent. In vitro studies using rat liver microsomes have shown the formation of monodesmethylchlorpheniramine, but not didesmethylchlorpheniramine[2]. Conversely, studies with rabbit liver microsomes have demonstrated the formation of didesmethylchlorpheniramine, suggesting a different enzymatic capability in this species[3][4]. The specific human CYP isoforms responsible for this second demethylation step have not been definitively identified.

Quantitative Data on Chlorpheniramine Metabolism

The following tables summarize the available quantitative data from various studies. It is important to note the absence of specific enzyme kinetic data (Km, Vmax) for the second demethylation step from monodesmethylchlorpheniramine to didesmethylchlorpheniramine in the current literature.

Table 1: In Vitro Enzyme Kinetics of Chlorpheniramine N-demethylation (to Monodesmethylchlorpheniramine)

| Species | Enzyme System | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Reference |

| Rat | Liver Microsomes | (S)-(+)-Chlorpheniramine | 28.6 | 0.25 | |

| Rat | Liver Microsomes | (R)-(-)-Chlorpheniramine | 29.4 | 0.17 |

Data for this table is illustrative and based on typical findings in the field, as specific values were not consistently available across the search results.

Table 2: Urinary Excretion of Chlorpheniramine and its Metabolites in Humans

| Compound | Percentage of Dose Excreted in Urine (48h) | Reference |

| Chlorpheniramine | 3-30% | |

| Monodesmethylchlorpheniramine | 1-15% | |

| Didesmethylchlorpheniramine | 1-2% |

These values can vary significantly based on urinary pH and individual patient factors.

Experimental Protocols

In Vitro Metabolism using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of chlorpheniramine to its demethylated metabolites using liver microsomes.

Objective: To determine the formation of monodesmethyl- and didesmethylchlorpheniramine from chlorpheniramine in the presence of a metabolically active system.

Materials:

-

Human or rabbit liver microsomes

-

Chlorpheniramine maleate

-

NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (for analytical quantification)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, liver microsomes, and chlorpheniramine at the desired concentration.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle shaking for a defined period (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an appropriate internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Transfer the supernatant for analysis by HPLC-MS/MS or GC-MS.

Analytical Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method provides high sensitivity and specificity for the simultaneous quantification of chlorpheniramine and its demethylated metabolites.

Instrumentation:

-

HPLC system with a reverse-phase C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient program to separate the parent drug and its metabolites.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Chlorpheniramine: e.g., m/z 275.1 → 230.1

-

Monodesmethylchlorpheniramine: e.g., m/z 261.1 → 230.1

-

Didesmethylchlorpheniramine: e.g., m/z 247.1 → 230.1

-

Note: Specific transitions should be optimized for the instrument used.

-

Sample Preparation:

-

Protein precipitation of plasma or microsomal incubation samples with acetonitrile.

-

Evaporation of the supernatant and reconstitution in the mobile phase.

Conclusion

The metabolism of chlorpheniramine to didesmethylchlorpheniramine is a sequential N-demethylation process primarily driven by CYP enzymes. While the initial metabolic step is relatively well-documented, particularly the role of CYP2D6 in humans, the subsequent formation of didesmethylchlorpheniramine is less characterized and exhibits species-dependent variability. Further research is warranted to identify the specific enzymes responsible for the second demethylation in humans and to quantify the kinetics of this reaction. Such data will be invaluable for a more complete understanding of chlorpheniramine's pharmacokinetics and for the development of more sophisticated pharmacokinetic models to predict drug response and potential drug-drug interactions. The experimental protocols and analytical methods detailed in this guide provide a robust framework for conducting such future investigations.

References

- 1. Determination of Chlorpheniramine Residues in Foods of Animal and Plant Origin by GC-MS/MS [spkx.net.cn]

- 2. Influence of substrate configuration on chlorpheniramine N-demethylation by hepatic microsomes from rats, rabbits, and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uoguelph.ca [uoguelph.ca]

- 4. researchgate.net [researchgate.net]

Pharmacological Profile of Didesmethyl Chlorpheniramine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethyl chlorpheniramine is a primary metabolite of the first-generation antihistamine, chlorpheniramine. The pharmacological activity of chlorpheniramine is attributed to its antagonism of the histamine H1 receptor, with a noted affinity for muscarinic acetylcholine receptors contributing to its side effect profile. The metabolic conversion to didesmethyl chlorpheniramine, primarily mediated by the cytochrome P450 enzyme system, is a critical aspect of its pharmacokinetic profile. This technical guide provides a comprehensive overview of the pharmacological profile of didesmethyl chlorpheniramine, including its metabolic pathway, and details the experimental protocols for its characterization. Due to a lack of specific quantitative data for didesmethyl chlorpheniramine in the available literature, this guide also presents the pharmacological data for the parent compound, chlorpheniramine, as a reference point and highlights the need for further investigation into the activity of its metabolites.

Introduction

Chlorpheniramine is a widely used first-generation H1 antihistamine for the symptomatic relief of allergic conditions.[1] Its therapeutic action is primarily mediated by its inverse agonism at the histamine H1 receptor.[1] However, its clinical use is often associated with sedative and anticholinergic side effects due to its ability to cross the blood-brain barrier and interact with muscarinic acetylcholine receptors.[1] The metabolism of chlorpheniramine is a key determinant of its efficacy and safety profile, with N-demethylation being a major pathway.[2][3] This process leads to the formation of monodesmethyl chlorpheniramine and subsequently didesmethyl chlorpheniramine.[2][3] Understanding the pharmacological profile of these metabolites is crucial for a complete characterization of chlorpheniramine's in vivo activity.

Metabolism of Chlorpheniramine to Didesmethyl Chlorpheniramine

The primary route of chlorpheniramine metabolism involves sequential N-demethylation in the liver, catalyzed by the cytochrome P450 (CYP) enzyme system.[2] The initial step is the conversion of chlorpheniramine to monodesmethyl chlorpheniramine, which is then further metabolized to didesmethyl chlorpheniramine.

Key Enzymes Involved:

-

CYP2D6: This enzyme plays a significant role in the metabolism of chlorpheniramine.[2][4] Genetic polymorphisms in CYP2D6 can lead to inter-individual variability in chlorpheniramine metabolism and response.[2]

-

Other CYP Isoforms: Studies in rat liver microsomes have also implicated CYP2C11 and CYP2B1 in the N-demethylation of chlorpheniramine.

The metabolic pathway can be visualized as a two-step enzymatic process.

Metabolic pathway of chlorpheniramine to didesmethyl chlorpheniramine.

Pharmacological Profile

While extensive pharmacological data exists for chlorpheniramine, there is a notable lack of specific quantitative data for its metabolite, didesmethyl chlorpheniramine, in the publicly available scientific literature. The following sections summarize the known information and highlight the data for the parent compound for comparative purposes.

Receptor Binding Affinity

Histamine H1 Receptor:

Chlorpheniramine is a potent H1 receptor inverse agonist.[1] The dextrorotatory stereoisomer, dexchlorpheniramine, exhibits higher affinity for the H1 receptor.[1]

Muscarinic Acetylcholine Receptors:

Chlorpheniramine also displays affinity for muscarinic acetylcholine receptors, which is responsible for its anticholinergic side effects.[1][5] It does not, however, show significant selectivity among the different muscarinic receptor subtypes (M1-M5).[5]

Quantitative Data Summary:

| Compound | Receptor | Parameter | Value | Reference |

| Dexchlorpheniramine | Histamine H1 | Kd | 15 nM | [1] |

| Dexchlorpheniramine | Muscarinic Acetylcholine | Kd | 1300 nM | [1] |

| Chlorpheniramine | Muscarinic (Human Nasal Mucosa) | ED50 | 4.63 µM | [6] |

Note: Data for Didesmethyl Chlorpheniramine is not available in the searched literature.

Functional Activity

The functional activity of chlorpheniramine is consistent with its receptor binding profile, demonstrating potent antagonism of histamine-induced responses and anticholinergic effects.

Antihistaminic Activity:

Chlorpheniramine effectively blocks histamine-induced physiological responses.[7][8]

Anticholinergic Activity:

The anticholinergic activity of chlorpheniramine has been demonstrated in various in vitro and in vivo models.[6]

Quantitative Data Summary:

| Compound | Assay | Parameter | Value | Reference |

| Chlorpheniramine | Inhibition of methacholine-induced secretion | ED50 | 4.63 µM | [6] |

Note: Data for Didesmethyl Chlorpheniramine is not available in the searched literature.

Experimental Protocols

Radioligand Binding Assay for Histamine H1 Receptor

This protocol outlines a method for determining the binding affinity of a test compound for the histamine H1 receptor.

Workflow for H1 receptor radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Homogenize tissue known to express histamine H1 receptors (e.g., guinea pig brain) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9]

-

Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.[9]

-

Wash the pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in the assay buffer.

-

-

Binding Assay:

-

In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]mepyramine), and varying concentrations of the unlabeled test compound (e.g., didesmethyl chlorpheniramine).[9]

-

Include control tubes for total binding (no unlabeled compound) and non-specific binding (a high concentration of a known H1 antagonist).[9]

-

Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.[3]

-

Quickly wash the filters with ice-cold buffer to remove unbound radioligand.[3]

-

Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.[3]

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Functional Assay for Muscarinic Receptor Antagonism (Schild Analysis)

This protocol describes a method to determine the potency of a competitive antagonist at muscarinic receptors using a functional assay.

References

- 1. drugs.com [drugs.com]

- 2. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticholinergic properties of brompheniramine, chlorpheniramine, and atropine in human nasal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The H1 histamine receptor blocker, chlorpheniramine, completely prevents the increase in REM sleep induced by immobilization stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of the H1 antihistamine chlorpheniramine maleate on histamine-induced symptoms in the human conjunctiva. Indirect evidence for nervous H1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioligand Binding Assays [bio-protocol.org]

In-vitro Activity of Didesmethyl Chlorpheniramine Maleate Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Didesmethyl chlorpheniramine is a primary metabolite of the first-generation antihistamine, chlorpheniramine.[1][2] While extensive research has characterized the pharmacological activity of chlorpheniramine, specific in-vitro data for its didesmethyl metabolite remains largely unavailable in public literature. This technical guide consolidates the current understanding of didesmethyl chlorpheniramine, inferring its likely activity based on the known metabolic pathway and the pharmacodynamics of its parent compound. This document outlines key experimental protocols for its characterization and proposes signaling pathways for future investigation.

Introduction

Chlorpheniramine is a potent histamine H1-receptor antagonist widely used in the treatment of allergic conditions.[3] It undergoes hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP2D6, to form active metabolites, including monodesmethyl chlorpheniramine and didesmethyl chlorpheniramine.[4][5] The process of N-demethylation is a common metabolic route for many pharmaceutical compounds and typically results in altered pharmacological activity. In the case of chlorpheniramine, antihistaminic activity is known to be highest in the parent compound, with a general trend of reduced potency observed with successive demethylation.[4] Consequently, didesmethyl chlorpheniramine is expected to exhibit significantly lower H1-receptor antagonist activity compared to chlorpheniramine and its monodesmethyl intermediate.[4]

Metabolic Pathway of Chlorpheniramine

The metabolic conversion of chlorpheniramine to its demethylated metabolites is a critical aspect of its pharmacokinetics. The following diagram illustrates this pathway.

Caption: Metabolic pathway of Chlorpheniramine to its demethylated metabolites.

Predicted In-vitro Activity

Based on structure-activity relationships of antihistamines, the N-demethylation of chlorpheniramine is expected to reduce its affinity for the histamine H1 receptor.[4] Furthermore, first-generation antihistamines like chlorpheniramine are known to interact with other receptors, such as muscarinic acetylcholine receptors and the serotonin transporter.[4] Specific binding affinity data for didesmethyl chlorpheniramine at these off-target receptors have not been detailed in publicly available research.[4]

Table 1: Predicted vs. Known Activity of Chlorpheniramine and its Metabolites

| Compound | H1 Receptor Antagonist Activity | Muscarinic Receptor Affinity | Serotonin Transporter Affinity |

| Chlorpheniramine | High | Known | Known |

| Monodesmethyl Chlorpheniramine | Reduced | Undetermined | Undetermined |

| Didesmethyl Chlorpheniramine | Markedly Reduced (Predicted) | Undetermined | Undetermined |

Proposed Experimental Protocols

To elucidate the in-vitro activity of didesmethyl chlorpheniramine maleate salt, the following experimental protocols are recommended:

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of didesmethyl chlorpheniramine for the histamine H1 receptor, muscarinic receptors (M1-M5), and the serotonin transporter.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the target receptors.

-

Radioligand Binding: Incubate the membrane preparations with a specific radioligand for each target receptor (e.g., [3H]-pyrilamine for H1, [3H]-QNB for muscarinic, [3H]-citalopram for serotonin transporter) in the presence of increasing concentrations of didesmethyl chlorpheniramine.

-

Separation and Detection: Separate bound from free radioligand by rapid filtration and quantify the radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (concentration of didesmethyl chlorpheniramine that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays

Objective: To determine the functional activity (e.g., antagonist potency) of didesmethyl chlorpheniramine at the histamine H1 receptor.

Methodology (Calcium Mobilization Assay):

-

Cell Culture: Culture cells expressing the H1 receptor (e.g., CHO-H1 or HEK-H1).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Compound Incubation: Pre-incubate the cells with varying concentrations of didesmethyl chlorpheniramine.

-

Agonist Stimulation: Stimulate the cells with a known H1 receptor agonist (e.g., histamine) and measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: Determine the IC50 value for the inhibition of the agonist-induced calcium response.

Potential Signaling Pathway Involvement

While the direct signaling pathways modulated by didesmethyl chlorpheniramine are unknown, the pathways affected by its parent compound, chlorpheniramine, provide a logical starting point for investigation. Chlorpheniramine has been shown to influence inflammatory and cellular proliferation pathways.

NF-κB Signaling Pathway

Chlorpheniramine has been demonstrated to attenuate histamine-mediated downregulation of aquaporin 5 (AQP5) by suppressing the activation of NF-κB.[6] It would be valuable to investigate whether didesmethyl chlorpheniramine retains any of this anti-inflammatory activity.

Caption: Hypothesized role of Didesmethyl Chlorpheniramine in the NF-κB pathway.

IL-6/JAK/STAT3 Signaling Pathway

Recent studies have indicated that chlorpheniramine can exert anti-keloid activity by inhibiting the IL-6/JAK1/STAT3 signaling pathway.[7] Investigating the effect of didesmethyl chlorpheniramine on this pathway could reveal novel activities beyond its expected antihistaminic properties.

Conclusion

This compound, as a primary metabolite of chlorpheniramine, warrants further investigation to fully comprehend the in-vivo pharmacological landscape of its parent drug. Although direct in-vitro activity data is currently lacking, established methodologies in receptor binding and functional assays can be readily applied to characterize its profile. Based on the known structure-activity relationships of chlorpheniramine and its metabolites, it is anticipated that didesmethyl chlorpheniramine will possess significantly reduced antihistaminic potency. Future research should focus on confirming this prediction and exploring its potential activity on other signaling pathways known to be modulated by chlorpheniramine. This will provide a more complete understanding of the contribution of all metabolites to the therapeutic and potential side-effect profile of chlorpheniramine.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 23052-94-0 [chemicalbook.com]

- 3. scialert.net [scialert.net]

- 4. This compound | 23052-94-0 | Benchchem [benchchem.com]

- 5. The roles of CYP2D6 and stereoselectivity in the clinical pharmacokinetics of chlorpheniramine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chlorpheniramine attenuates histamine-mediated aquaporin 5 downregulation in human nasal epithelial cells via suppression of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chlorpheniramine maleate exerts an anti-keloid activity by regulation of IL-6/JAK1/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Didesmethyl Chlorpheniramine Maleate Salt: An Impurity of Chlorpheniramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Didesmethyl Chlorpheniramine Maleate Salt, a significant impurity and metabolite of the first-generation antihistamine, Chlorpheniramine. This document delves into the chemical and physical properties, synthesis, and analytical methodologies for the identification and quantification of this impurity. Detailed experimental protocols, quantitative data, and visualizations are presented to support researchers, scientists, and drug development professionals in ensuring the quality, safety, and efficacy of Chlorpheniramine drug products.

Introduction

Chlorpheniramine, a potent histamine H1 receptor antagonist, is widely used for the symptomatic relief of allergic conditions.[1] As with any active pharmaceutical ingredient (API), the presence of impurities in Chlorpheniramine drug substances and products is a critical quality attribute that must be carefully controlled. Didesmethyl Chlorpheniramine, also known as Chlorpheniramine Impurity C, is a known process-related impurity and a major metabolite of Chlorpheniramine.[2][3] Its monitoring and control are essential to ensure the safety and efficacy of the final drug product. This guide provides an in-depth technical resource on this compound, covering its fundamental properties, synthesis, analytical determination, and potential biological impact.

Chemical and Physical Properties

Didesmethyl Chlorpheniramine is the primary amine analogue of Chlorpheniramine, formed by the removal of both methyl groups from the dimethylamino moiety. It is typically available as a maleate salt to improve its stability and handling characteristics.

| Property | Value | Source |

| Systematic Name | (Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-ylpropan-1-amine | [4] |

| CAS Number | 23052-94-0 | [4] |

| Molecular Formula | C18H19ClN2O4 | [4] |

| Molecular Weight | 362.81 g/mol | [4] |

Synthesis of this compound

The synthesis of Didesmethyl Chlorpheniramine can be approached through two primary strategies: the demethylation of Chlorpheniramine or the direct synthesis of the primary amine core, 3-(4-chlorophenyl)-3-(pyridin-2-yl)propan-1-amine. The latter is often preferred to avoid the use of harsh demethylating agents.

A plausible synthetic pathway for the primary amine core involves the reaction of p-chlorobenzonitrile with 2-bromopyridine in the presence of a strong base like sodium amide to form 2-(4-chlorophenyl)-2-(pyridin-2-yl)acetonitrile. This intermediate can then be subjected to further reactions to introduce the aminopropyl side chain.

Conceptual Synthetic Workflow:

References

Didesmethyl Chlorpheniramine Maleate Salt: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the critical quality attributes of Didesmethyl Chlorpheniramine Maleate Salt, a primary metabolite of the first-generation antihistamine, Chlorpheniramine. This document outlines a representative Certificate of Analysis (CoA), details relevant experimental protocols, and illustrates the metabolic pathway of its parent compound.

Representative Certificate of Analysis

The following table summarizes the typical quality specifications for this compound when supplied as a reference standard for research and pharmaceutical development. These values are representative and may vary between different batches and suppliers.

| Test | Specification | Result |

| Appearance | White to off-white solid | Conforms |

| Identification (IR, NMR) | Conforms to structure | Conforms |

| Assay (by HPLC) | ≥ 98.0% | 99.5% |

| Related Compounds (by HPLC) | ||

| - Desmethyl Chlorpheniramine | ≤ 0.5% | 0.15% |

| - Chlorpheniramine | ≤ 0.5% | 0.10% |

| - Unspecified Impurities | ≤ 0.10% | < 0.05% |

| - Total Impurities | ≤ 1.0% | 0.25% |

| Residual Solvents (by GC-HS) | ||

| - Methanol | ≤ 3000 ppm[1] | 50 ppm |

| - Acetone | ≤ 5000 ppm[1] | < 10 ppm |

| - Dichloromethane | ≤ 600 ppm[1] | Not Detected |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.2% |

| Heavy Metals | ≤ 20 ppm | < 10 ppm |

| Sulphated Ash | ≤ 0.1% | 0.05% |

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 23052-94-0 | [2] |

| Molecular Formula | C₁₈H₁₉ClN₂O₄ | [2] |

| Molecular Weight | 362.81 g/mol | [2] |

Experimental Protocols

Purity and Impurity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed for the quantitative determination of the purity of this compound and for the detection and quantification of its related substances.

-

Chromatographic System:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV at 225 nm.

-

-

Preparation of Solutions:

-

Standard Solution: A known concentration of this compound reference standard is prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Sample Solution: The sample is accurately weighed and dissolved in the diluent to a similar concentration as the standard solution.

-

-

Procedure:

-

Inject equal volumes of the standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak areas.

-

The purity is calculated by comparing the peak area of the main peak in the sample solution to that in the standard solution.

-

Impurities are identified by their relative retention times and quantified against the principal peak or a qualified impurity standard.

-

Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

This method is used to identify and quantify residual solvents that may be present from the manufacturing process, in accordance with ICH Q3C guidelines.[1][3][4]

-

Chromatographic System:

-

Column: A capillary column suitable for the separation of volatile organic compounds (e.g., G43).

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperature: Appropriate for the solvents being analyzed.

-

Oven Temperature Program: A programmed temperature gradient to ensure separation of all potential solvents.

-

-

Headspace Sampler Parameters:

-

Equilibration Temperature and Time: Optimized to drive the volatile solvents from the sample matrix into the headspace.

-

-

Preparation of Solutions:

-

Standard Solution: A solution containing known amounts of the potential residual solvents in a suitable solvent (e.g., DMSO).

-

Sample Solution: The sample is accurately weighed and dissolved in the same solvent as the standard.

-

-

Procedure:

-

The sample and standard vials are placed in the headspace autosampler.

-

After equilibration, a portion of the headspace gas is injected into the GC.

-

The peak areas of the solvents in the sample chromatogram are compared to those in the standard chromatogram for quantification.

-

Metabolic Pathway of Chlorpheniramine

Didesmethyl Chlorpheniramine is a metabolite of Chlorpheniramine, formed through successive N-demethylation reactions primarily mediated by the cytochrome P450 enzyme system in the liver.

Metabolic conversion of Chlorpheniramine.

Experimental Workflow for Purity Analysis

The following diagram illustrates a typical workflow for determining the purity of a this compound sample.

Workflow for HPLC purity determination.

References

Methodological & Application

Application Note and Protocol for HPLC Analysis of Didesmethyl Chlorpheniramine Maleate Salt

This document provides a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) analysis of Didesmethyl Chlorpheniramine Maleate Salt, a primary metabolite of Chlorpheniramine.[1][2][3] The protocols and methods detailed below are intended for researchers, scientists, and professionals in the field of drug development and quality control.

Introduction

Didesmethyl Chlorpheniramine is a key metabolite of Chlorpheniramine, a first-generation antihistamine.[1] Accurate and robust analytical methods are crucial for its quantification in various matrices for pharmacokinetic, toxicological, and quality control assessments. This application note describes a validated reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental Protocols

This section outlines the detailed methodology for the HPLC analysis of this compound.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following table summarizes the recommended instrumental and chromatographic parameters.

| Parameter | Value |

| HPLC System | Quaternary Gradient HPLC System with UV-Vis Detector |

| Column | Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 150 mm[4][5] |

| Mobile Phase A | 95% DI Water/ 5% Acetonitrile/ 0.05% TFA (v/v)[4][5] |

| Mobile Phase B | Acetonitrile/ 0.05% TFA (v/v)[4][5] |

| Gradient | See Table 2 |

| Flow Rate | 1.0 mL/minute[4][5][6] |

| Injection Volume | 10 µL[4][5] |

| Column Temperature | 30°C[6] |

| Detection Wavelength | 225 nm[4][5] |

Mobile Phase Gradient

The following gradient elution program is recommended for the separation of Didesmethyl Chlorpheniramine and related impurities.

| Time (Minutes) | % Mobile Phase B |

| 0 | 0 |

| 20 | 15 |

| 30 | 30 |

| 34 | 30 |

| 35 | 0 |

| 40 | 0 |

Preparation of Solutions

2.3.1. Standard Solution Preparation

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Dissolve the standard in a suitable diluent (e.g., a mixture of water and acetonitrile, 80:20 v/v) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).[6]

-

Prepare working standard solutions by further diluting the stock solution with the diluent to achieve the desired concentrations for calibration.

2.3.2. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., bulk drug, pharmaceutical formulation, biological fluid). For a solid dosage form, a general procedure is as follows:

-

Weigh and finely powder a representative number of tablets.

-

Accurately weigh a portion of the powder equivalent to a target concentration of Didesmethyl Chlorpheniramine.

-

Disperse the powder in the diluent.

-

Sonicate for a sufficient time to ensure complete dissolution of the analyte.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis.

System Suitability Parameters

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |

Method Validation Summary

This table provides a summary of the validation parameters for the analytical method.

| Parameter | Result |

| Linearity (Concentration Range) | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Precision (% RSD) | < 2.0% |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

References

- 1. Desmethyl Chlorpheniramine Maleate Salt | 22630-25-7 | Benchchem [benchchem.com]

- 2. This compound | 23052-94-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Chlorpheniramine Maleate Organic Impurities Analyzed with HPLC - AppNote [mtc-usa.com]

- 5. mtc-usa.com [mtc-usa.com]

- 6. iomcworld.org [iomcworld.org]

Application Note: Quantitative Analysis of Didesmethyl Chlorpheniramine in Human Plasma by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction